N,N'-(Methylenedi-4,1-phenylene)bis(stearamide)

描述

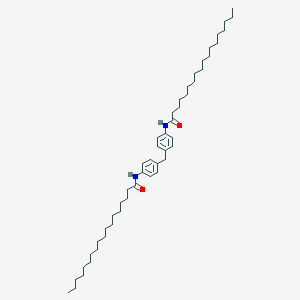

N,N’-(Methylenedi-4,1-phenylene)bis(stearamide) is a chemical compound with the molecular formula C49H82N2O2 and a molecular weight of 731.19 g/mol . It is known for its use as a lubricant and anti-wear agent in various industrial applications. The compound is characterized by its high melting point and stability, making it suitable for high-temperature applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Methylenedi-4,1-phenylene)bis(stearamide) typically involves the reaction of stearic acid with methylenedianiline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: Stearic acid is reacted with methylenedianiline in the presence of a dehydrating agent.

Step 2: The reaction mixture is heated to a specific temperature to facilitate the formation of N,N’-(Methylenedi-4,1-phenylene)bis(stearamide).

Step 3: The product is purified through recrystallization or other suitable purification methods.

Industrial Production Methods: In industrial settings, the production of N,N’-(Methylenedi-4,1-phenylene)bis(stearamide) is carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and high yield of the product .

化学反应分析

Types of Reactions: N,N’-(Methylenedi-4,1-phenylene)bis(stearamide) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.

Substitution: The amide groups in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can introduce new functional groups into the molecule .

科学研究应用

Chromatography

N,N'-(Methylenedi-4,1-phenylene)bis(stearamide) is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of compounds. A notable application involves its use on the Newcrom R1 HPLC column, where it serves as an effective stationary phase for the separation of complex mixtures. The method employs a mobile phase composed of acetonitrile, water, and phosphoric acid, with adaptations for mass spectrometry compatibility by substituting phosphoric acid with formic acid. This approach allows for the isolation of impurities and is scalable for preparative separation processes .

Polymer Science

In polymer applications, N,N'-(Methylenedi-4,1-phenylene)bis(stearamide) acts as a lubricant and dispersant. Its waxy consistency aids in reducing friction during processing, enhancing the flow properties of polymer blends. This characteristic is particularly beneficial in thermoplastic processing where it functions as an internal/external lubricant to improve the processability of polymers and to stabilize color and reduce degradation .

Material Engineering

The compound's unique structure lends itself to applications in material engineering, particularly in developing composite materials with improved mechanical and thermal properties. Research indicates that incorporating N,N'-(Methylenedi-4,1-phenylene)bis(stearamide) into composite matrices can enhance their overall performance characteristics, such as heat resistance and mechanical strength .

Case Study 1: Chromatographic Analysis

In a study conducted using reverse-phase HPLC methods, N,N'-(Methylenedi-4,1-phenylene)bis(stearamide) was effectively employed to separate various organic compounds from food packaging materials. The results demonstrated a high degree of separation efficiency and specificity for target analytes, showcasing its utility in quality control processes within the food industry .

Case Study 2: Polymer Lubrication

A research project focused on optimizing the processing conditions of thermoplastics revealed that adding N,N'-(Methylenedi-4,1-phenylene)bis(stearamide) significantly reduced the viscosity of polymer melts. This reduction facilitated easier processing at lower temperatures, thus conserving energy while maintaining product quality. The study concluded that this compound could serve as a viable alternative to traditional lubricants used in polymer production .

Data Table: Applications Overview

| Application Area | Description | Benefits |

|---|---|---|

| Chromatography | HPLC separation of organic compounds | High efficiency and specificity |

| Polymer Processing | Acts as a lubricant and dispersant in thermoplastics | Reduces friction; enhances processability |

| Material Engineering | Enhances mechanical and thermal properties in composites | Improved strength and heat resistance |

作用机制

The mechanism of action of N,N’-(Methylenedi-4,1-phenylene)bis(stearamide) involves its interaction with molecular targets and pathways in various systems. The compound’s amide groups can form hydrogen bonds with other molecules, influencing their behavior and properties. In industrial applications, it acts as a lubricant by reducing friction between surfaces, thereby preventing wear and tear .

相似化合物的比较

N,N’-(Methylenedi-4,1-phenylene)bis(acetamide): Similar in structure but with acetamide groups instead of stearamide groups.

N,N’-(Methylenedi-4,1-phenylene)bis(urea): Contains urea groups, offering different chemical properties and applications.

N,N’-(Methylenedi-4,1-phenylene)bis(morpholinecarboxamide): Features morpholinecarboxamide groups, used in different industrial applications.

Uniqueness: N,N’-(Methylenedi-4,1-phenylene)bis(stearamide) is unique due to its high melting point, stability, and effectiveness as a lubricant and anti-wear agent. Its long hydrocarbon chains contribute to its hydrophobic nature, making it suitable for various applications where water resistance is essential .

生物活性

N,N'-(Methylenedi-4,1-phenylene)bis(stearamide) (CAS Number: 16108-98-8) is a compound of interest due to its unique structural properties and potential biological applications. This article explores its biological activity, including its pharmacological effects, potential toxicity, and applications in various fields.

- Molecular Formula : C49H82N2O2

- Molecular Weight : 731.207 g/mol

- LogP : 14.1 (indicating high lipophilicity)

- InChI Key : ALQJVDUHVONSKS-UHFFFAOYSA-N

These properties suggest that the compound is highly hydrophobic, which may influence its interaction with biological membranes and its overall bioactivity.

Toxicity and Safety Profile

The safety profile of N,N'-(Methylenedi-4,1-phenylene)bis(stearamide) is crucial for its application in pharmaceuticals and industrial uses. Toxicological evaluations indicate that compounds with similar structures can exhibit varying degrees of toxicity depending on their environmental persistence and bioaccumulation potential. For instance, environmental assessments have highlighted concerns regarding the persistence of similar amide compounds in aquatic ecosystems .

Case Studies and Research Findings

- Separation Techniques : The compound can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC), which allows for the isolation of impurities and pharmacokinetic studies. This method employs a mobile phase consisting of acetonitrile and water, indicating the compound's compatibility with standard analytical techniques .

- Environmental Impact Assessments : Studies conducted on related compounds have shown significant environmental persistence and potential bioaccumulation, raising concerns about their long-term ecological effects. Such findings necessitate thorough risk assessments before widespread application .

- Biodegradability Studies : Investigations into the biodegradability of structurally similar compounds suggest that while some may degrade rapidly in aquatic environments, others exhibit significant resistance to breakdown, which could lead to accumulation in food chains .

Summary Table of Biological Activities

属性

IUPAC Name |

N-[4-[[4-(octadecanoylamino)phenyl]methyl]phenyl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H82N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-48(52)50-46-39-35-44(36-40-46)43-45-37-41-47(42-38-45)51-49(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42H,3-34,43H2,1-2H3,(H,50,52)(H,51,53) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQJVDUHVONSKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H82N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167059 | |

| Record name | N,N'-(Methylenedi-4,1-phenylene)bis(stearamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

731.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16108-98-8 | |

| Record name | N,N′-(Methylenedi-4,1-phenylene)bis[octadecanamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16108-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-(Methylenedi-4,1-phenylene)bis(stearamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016108988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-(Methylenedi-4,1-phenylene)bis(stearamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(methylenedi-4,1-phenylene)bis(stearamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。